4-Chloro-1-hydroxy-1-butanesulfonic acid is a chemical compound classified as a sulfonic acid, with the molecular formula C4H9ClO4S and a molecular weight of 188.63 g/mol. It is characterized by a sulfonic acid group (-SO3H) attached to a butanol structure, specifically at the 1-position, along with a chlorine atom at the 4-position. This compound is typically encountered as a colorless to light yellow crystalline solid that is highly soluble in water, ethanol, and acetone. Its melting point is approximately 99°C, and it has a boiling point of around 350°C .
The synthesis of 4-Chloro-1-hydroxy-1-butanesulfonic acid typically involves the sulfonation of butanol using methanesulfonyl chloride as the sulfonating agent. This reaction transfers the sulfonyl group to the alcohol group of butanol, resulting in the formation of the target compound along with by-products that may include other sulfonated derivatives. Characterization methods such as infrared spectroscopy and nuclear magnetic resonance are employed to confirm the structure and purity of the synthesized compound.
This compound has diverse applications in scientific research and industry. It is primarily utilized as a sulfonating agent and intermediate in organic synthesis. Its stable chemical properties make it suitable for use as a buffer in biochemical experiments. Moreover, it serves as a precursor for synthesizing various bioactive molecules, surfactants, resins, and pharmaceuticals .
Several compounds share structural similarities with 4-Chloro-1-hydroxy-1-butanesulfonic acid, including:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Chloro-1-hydroxy-1-butanesulfonic acid | C4H9ClO4S | Strong acidity; anti-cancer properties |
| Methanesulfonic Acid | CH3SO3H | Strong acidity; widely used as a solvent |
| Propane-1-sulfonic Acid | C3H7O3S | Similar reactivity; shorter carbon chain |
| Sodium 4-chloro-1-hydroxybutane-1-sulfonate | C4H8ClO4SNa | Enhanced solubility; used in biological studies |
The uniqueness of 4-Chloro-1-hydroxy-1-butanesulfonic acid lies in its specific structural features that confer distinct reactivity patterns compared to other sulfonic acids, making it particularly valuable in specialized applications within organic synthesis and pharmaceuticals .
Zwitterionic intermediates dominate the reaction landscape during sulfobutylation processes involving 4-chloro-1-hydroxy-1-butanesulfonic acid. Nuclear magnetic resonance (NMR) studies of analogous systems reveal that nucleophilic attack at the sulfonic acid group generates transient zwitterions characterized by a positively charged sulfonium center and a negatively charged oxygen atom [2] [6]. For example, in reactions with 1,4-butanesultone, the sulfobutyl group transfers via a zwitterionic transition state where the sulfur atom of the sultone undergoes nucleophilic opening by the hydroxyl group of the target compound [3] [6].
The stability of these zwitterions depends on electronic and steric factors. In situ $$^{1}\text{H}$$–$$^{1}\text{H}$$ COSY spectroscopy of sulfobutylated lignin derivatives demonstrates coupled proton signals at 1.79 ppm and 2.63 ppm, corresponding to hydrogens in the –C$$4$$H$$8$$–SO$$_3$$H side chain [2]. This confirms the retention of zwitterionic character during alkyl chain propagation. Density functional theory (DFT) calculations further predict that the energy barrier for zwitterion formation decreases by 12–15 kJ/mol when electron-withdrawing groups (e.g., chlorine at the 4-position) stabilize the partial positive charge on sulfur [6].
Table 1: Key Spectral Signatures of Zwitterionic Intermediates
| Proton Environment | Chemical Shift (ppm) | Coupling Partner (ppm) | Assignment |
|---|---|---|---|
| Aliphatic –CH$$_2$$– | 1.79 | 2.63 | –C$$4$$H$$8$$–SO$$_3$$H |
| Sulfonium-adjacent –CH$$_2$$ | 3.86 | 1.79 | –SO$$3$$H–CH$$2$$– |
| Aromatic protons | 6.8–7.2 | N/A | Lignin backbone |
Data derived from sulfobutylated lignin studies [2] [5].
The interconversion between 4-chloro-1-hydroxy-1-butanesulfonic acid and its cyclic sultone form follows second-order kinetics under acidic conditions. Rate constants determined via stopped-flow spectroscopy show that cyclization proceeds with $$k1 = 1.2 \times 10^{-3} \, \text{s}^{-1}$$ at 25°C, while decyclization (ring-opening) exhibits $$k{-1} = 4.7 \times 10^{-4} \, \text{s}^{-1}$$ [3] [6]. The equilibrium constant $$K{eq} = k1 / k_{-1} = 2.55$$ favors the linear sulfonic acid form, though this ratio inverts at temperatures above 80°C due to entropic contributions from water elimination [3].
Activation parameters calculated via the Eyring equation reveal that cyclization is enthalpically driven ($$\Delta H^\ddagger = 58.3 \, \text{kJ/mol}$$) but entropically disfavored ($$\Delta S^\ddagger = -112 \, \text{J/mol·K}$$). Conversely, decyclization shows lower enthalpy ($$\Delta H^\ddagger = 42.1 \, \text{kJ/mol}$$) and less negative entropy ($$\Delta S^\ddagger = -89 \, \text{J/mol·K}$$), indicating that ring-opening becomes thermodynamically accessible at elevated temperatures [3]. Solvent dielectric constant ($$\varepsilon$$) further modulates these kinetics, with cyclization rates increasing by 30% in polar aprotic solvents ($$\varepsilon > 20$$) compared to water [4].
Solvent polarity and hydrogen-bonding capacity critically influence the ring-opening of 4-chloro-1-hydroxy-1-butanesulfonic acid’s cyclic sultone derivative. In hydrophilic solvents like water, the reaction follows a dissociative mechanism where water molecules stabilize the zwitterionic transition state, yielding a rate constant of $$k{\text{obs}} = 3.8 \times 10^{-2} \, \text{s}^{-1}$$ [6]. By contrast, hydrophobic solvents like methyl isobutyl ketone (MIBK) promote associative pathways via π-stacking interactions with aromatic moieties, reducing $$k{\text{obs}}$$ to $$1.1 \times 10^{-2} \, \text{s}^{-1}$$ [4].
Phase behavior also modulates reactivity. In biphasic MIBK-water systems, 4-chloro-1-hydroxy-1-butanesulfonic acid partitions into the organic phase, where its sulfonic acid group catalyzes sultone ring-opening through Brønsted acid catalysis. Quartz crystal microbalance (QCM) studies demonstrate that adsorption at the solvent interface increases reaction rates by 40% compared to homogeneous solutions [5].
Table 2: Solvent-Dependent Ring-Opening Kinetics
| Solvent | Dielectric Constant ($$\varepsilon$$) | $$k_{\text{obs}} \, (\text{s}^{-1})$$ | Mechanism |
|---|---|---|---|
| Water | 80.1 | $$3.8 \times 10^{-2}$$ | Dissociative |
| MIBK | 13.1 | $$1.1 \times 10^{-2}$$ | Associative |
| Ethanol | 24.3 | $$2.4 \times 10^{-2}$$ | Mixed |
| 1,2-Dichlorobenzene | 9.9 | $$0.9 \times 10^{-2}$$ | Associative |
Kinetic data extrapolated from analogous sultone systems [3] [4] [6].
The coordination chemistry of 4-chloro-1-hydroxy-1-butanesulfonic acid with transition metals represents a sophisticated area of study that exploits the multiple coordination sites available within the molecule [13] [14]. The compound offers diverse binding modes through its sulfonic acid group, hydroxyl functionality, and the electronegative chlorine atom, enabling the formation of stable metal complexes with varied geometries and properties [15] [16].
The sulfonic acid moiety serves as the primary coordination site, typically binding to metal centers through monodentate or bidentate coordination modes [13]. In monodentate coordination, one of the sulfonate oxygen atoms forms a direct bond with the metal center, while bidentate coordination involves chelation through two oxygen atoms, creating more stable five-membered ring structures [15]. The high electronegativity of the sulfur-oxygen bonds provides strong electrostatic interactions with metal cations, resulting in thermodynamically stable complexes with log K values ranging from 10.2 to 16.8, depending on the metal and coordination environment [16].
Transition metal complexes incorporating sulfonic acid ligands have demonstrated remarkable catalytic versatility [17] [18]. Copper(II) complexes with hydroxybutanesulfonic acid derivatives exhibit bidentate coordination through oxygen atoms, forming square planar or octahedral geometries that are highly effective for oxidation reactions [15]. The coordination environment around copper centers enables electron transfer processes essential for catalytic turnover, while the sulfonic acid group provides additional stability through ionic interactions [19].
Platinum and palladium complexes with sulfonic acid ligands have shown exceptional performance in cross-coupling reactions and carbon-hydrogen bond activation processes [18]. These noble metal centers form stable coordination bonds with sulfonate groups, creating catalytically active species that can undergo oxidative addition and reductive elimination cycles essential for organic transformations [17]. The electron-withdrawing nature of the sulfonic acid group enhances the electrophilicity of the metal center, facilitating substrate activation and promoting high turnover frequencies [20].
Zirconium-based frameworks incorporating sulfonic acid functionalities represent an emerging class of heterogeneous catalysts with exceptional thermal and chemical stability [21] [22]. These materials combine the Lewis acidity of zirconium centers with the Brønsted acidity of sulfonic acid groups, creating bifunctional catalytic systems capable of promoting complex multi-step reactions [10]. The hierarchical porous structure of zirconium-sulfonic acid metal-organic frameworks enables efficient mass transport while maintaining high surface areas for catalytic interactions [21].
Iron-sulfonic acid catalysts have demonstrated outstanding performance in redox reactions, particularly in oxidative transformations and hydrogen transfer processes [23]. The variable oxidation states of iron centers, combined with the electron-withdrawing effects of sulfonic acid ligands, create highly reactive species capable of activating molecular oxygen and promoting selective oxidations [24]. These systems often exhibit turnover frequencies exceeding 400 h⁻¹ under optimized conditions [25].
| Metal Complex | Coordination Mode | Stability Constant (log K) | Catalytic Application | Reference |
|---|---|---|---|---|
| Copper(II)-hydroxybutanesulfonic acid | Bidentate (O,O-chelation) | 12.5-15.5 | Oxidation reactions | [15] [16] |
| Nickel(II)-sulfonic acid complexes | Monodentate (sulfonate) | 10.2-12.8 | Hydrogenation | [19] [17] |
| Zirconium-sulfonic acid frameworks | Bridging ligand | High stability | Acid-base catalysis | [21] [22] |
| Platinum-sulfonic acid systems | Unidentate coordination | 11.5-13.2 | Cross-coupling | [18] |
The application of 4-chloro-1-hydroxy-1-butanesulfonic acid in enantioselective synthesis represents a frontier area that leverages the compound's inherent structural features and potential for chiral induction [26] [27]. While the compound itself exists as a racemic mixture, its incorporation into chiral catalytic systems or its resolution into enantiomerically pure forms opens pathways for highly selective asymmetric transformations [28] [11].
Asymmetric hydrogenation reactions utilizing chiral sulfonic acid catalysts have achieved remarkable enantioselectivities ranging from 85 to 97% enantiomeric excess [26] [27]. The BINAP-ruthenium catalytic system with β-keto sulfonates demonstrates the potential for sulfonic acid-containing substrates to participate in highly stereoselective transformations [26]. The mechanism involves the formation of diastereomeric transition states where the sulfonic acid group provides both electronic and steric effects that influence the stereochemical outcome [26].
Chiral sulfide and sulfonic acid cocatalyzed systems have emerged as powerful tools for enantioselective synthesis [28] [29]. These cooperative catalytic approaches utilize the complementary properties of chiral sulfides and achiral sulfonic acids to achieve excellent regio-, chemo-, and enantioselectivity in complex transformations [30]. The combination creates catalytically active species that govern both reactivity and stereoselectivity through multiple hydrogen bonding interactions and π-π stacking effects [28].
The development of chiral phosphoric acid-sulfonic acid hybrid systems has shown exceptional promise for asymmetric induction [31] [32]. These bifunctional catalysts combine the strong Brønsted acidity of sulfonic acid groups with the chiral environment provided by phosphoric acid derivatives, enabling simultaneous activation of multiple reaction partners with high stereochemical fidelity [33] [31]. Enantioselectivities of up to 98% have been achieved in various asymmetric transformations, including aldol condensations, Michael additions, and cycloaddition reactions [9] [34].
Organocatalytic systems incorporating sulfonic acid functionalities have demonstrated broad substrate scope and excellent functional group tolerance [35] [34]. The strong acidity of sulfonic acid groups enables efficient activation of carbonyl compounds, while the presence of additional chiral elements in the catalyst structure provides the necessary asymmetric environment for stereoselective transformations [34]. These systems often operate under mild reaction conditions with low catalyst loadings, making them attractive for practical synthetic applications [9].
Metal-catalyzed asymmetric synthesis using chiral sulfonic acid ligands has achieved significant advances in recent years [36] [35]. Iridium-catalyzed asymmetric allylation reactions with sodium sulfite have produced chiral allylic sulfonic acids with excellent yields and high levels of enantio- and regioselectivity [36]. The key to success lies in the precise control of the coordination environment around the metal center, where the sulfonic acid group provides both electronic effects and conformational constraints that influence the stereochemical outcome [36].
Manganese-catalyzed asymmetric hydrogenation of β-keto sulfones represents a breakthrough in sustainable catalysis for producing chiral β-hydroxy sulfones [27]. This methodology achieved enantioselectivities of up to 97% enantiomeric excess with excellent yields, demonstrating the potential for first-row transition metals to compete with precious metal catalysts in asymmetric synthesis [27]. The success of this approach highlights the importance of properly designed chiral ligand environments that can effectively differentiate between prochiral faces of the substrate [27].
| Reaction Type | Chiral Inductor | Enantioselectivity (% ee) | Yield (%) | Substrate Scope | Reference |
|---|---|---|---|---|---|
| Asymmetric hydrogenation | Chiral sulfonic acid | 85-97 | 92-99 | β-keto sulfonates | [26] [27] |
| Aldol condensation | Bifunctional organocatalyst | 78-94 | 84-96 | Aldehydes/ketones | [9] [34] |
| Michael addition | Chiral phosphoric acid | 82-96 | 78-92 | α,β-unsaturated compounds | [34] |
| Sulfenylation | Chiral sulfide cocatalyst | 91-98 | 88-97 | Allenols | [28] [29] |